

potential off-target effects of CBP/p300-IN-5

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Compound of Interest

Compound Name: CBP/p300-IN-5

Cat. No.: B1666934

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Technical Support Center: CBP/p300-IN-5

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **CBP/p300-IN-5** in their experiments. The information is presented in a question-and-answer format to directly address specific issues.

Disclaimer: Publicly available, comprehensive off-target screening data for **CBP/p300-IN-5** is limited. The information provided here is based on the known on-target activity of **CBP/p300-IN-5** and the general selectivity profiles of other CBP/p300 histone acetyltransferase (HAT) inhibitors. Researchers should exercise caution and are encouraged to perform their own selectivity profiling for their specific experimental systems.

Summary of On-Target Activity

CBP/p300-IN-5 is a potent inhibitor of the histone acetyltransferase activity of both CREB-binding protein (CBP) and its paralog p300.

Target	IC50	Cell-Based Assay (H3K27Ac Inhibition in PC-3 cells)	Cell Proliferation (LNCaP-FGC cells)	Reference
p300/CBP	18.8 nM	4.6 nM	14.8 nM	[1][2]



FAQs: Potential Off-Target Effects and Experimental Considerations

Q1: What are the likely off-targets for a CBP/p300 HAT inhibitor like CBP/p300-IN-5?

A1: While specific data for **CBP/p300-IN-5** is unavailable, inhibitors of this class are generally designed to be competitive with acetyl-CoA. Potential off-targets could include other acetyl-CoA dependent enzymes. However, well-characterized inhibitors like A-485 have shown high selectivity for CBP/p300 over other histone acetyltransferases (HATs).[3][4] Due to the high homology in the HAT domain of CBP and p300, achieving selectivity between these two paralogs is a significant challenge for small molecule inhibitors.[5][6]

Q2: I am observing a phenotype that is not consistent with the known functions of CBP/p300. Could this be an off-target effect?

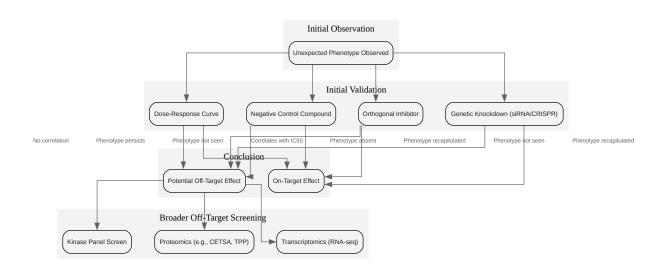
A2: It is possible. Unexplained phenotypes should be investigated to rule out off-target effects. Consider the following:

- Dose-response relationship: Does the unexpected phenotype track with the on-target IC50 of the inhibitor? Off-target effects may occur at higher concentrations.
- Use of a negative control: A structurally similar but inactive analog of the inhibitor, if available, can be a valuable tool to differentiate on-target from off-target effects.
- Orthogonal approaches: Use a different CBP/p300 inhibitor with a distinct chemical scaffold
 to see if the phenotype is recapitulated. Additionally, genetic knockdown or knockout of CBP
 and/or p300 using siRNA, shRNA, or CRISPR/Cas9 can help validate that the observed
 phenotype is due to inhibition of the intended targets.

Q3: How can I experimentally assess the potential off-target effects of **CBP/p300-IN-5** in my model system?

A3: A tiered approach is recommended. Start with targeted validation and expand to broader screening if necessary. A general workflow is outlined below.





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Workflow for Investigating Off-Target Effects.

Q4: Are there any known safety liabilities associated with CBP/p300 inhibition?

A4: Dose-limiting toxicities have been observed with dual CBP/p300 bromodomain inhibitors.[7] While **CBP/p300-IN-5** targets the HAT domain, researchers should be mindful of potential ontarget toxicities due to the critical role of CBP/p300 in normal cellular function. For instance, homozygous deletion of either CBP or p300 is embryonically lethal in mice.

Troubleshooting Guide

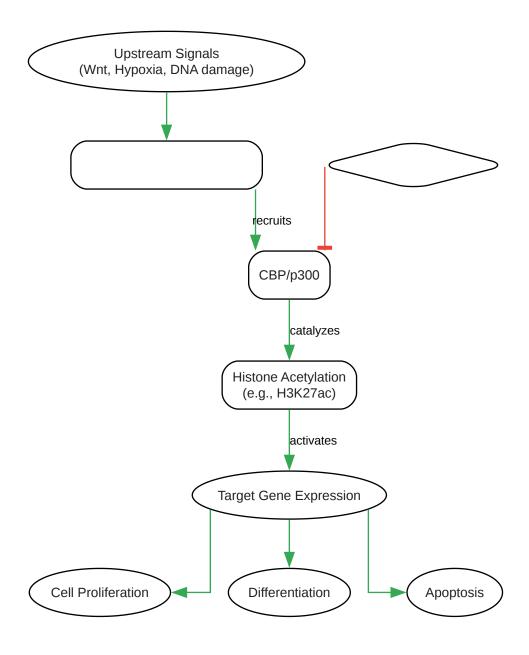


Issue	Possible Cause	Recommended Action
No effect observed at expected concentrations	- Compound instability: The compound may have degraded Poor cell permeability: The compound may not be entering the cells effectively in your specific cell line Experimental conditions: Suboptimal assay conditions.	- Prepare fresh stock solutions of the inhibitor Verify cellular uptake, if possible Titrate the inhibitor over a broader concentration range Confirm the activity of your CBP/p300-IN-5 lot in a validated cellular assay, such as monitoring H3K27 acetylation by Western blot or immunofluorescence.
High background in assays	- Non-specific binding: The inhibitor may be binding to other cellular components at high concentrations Assay interference: The compound may interfere with the assay technology (e.g., fluorescence).	- Lower the concentration of the inhibitor Run appropriate vehicle controls Test for assay interference by running the assay in a cell-free system with and without the compound.
Inconsistent results between experiments	- Variability in cell culture: Cell passage number, density, and growth phase can influence the response to inhibitors Inconsistent compound preparation: Differences in solvent or final concentration.	- Standardize cell culture conditions Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment Include positive and negative controls in every experiment.

Key Signaling Pathways Involving CBP/p300

CBP and p300 are crucial transcriptional co-activators involved in numerous signaling pathways. Understanding these pathways can help in designing experiments and interpreting results.





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Simplified CBP/p300 Signaling Pathway.

Experimental Protocols

Protocol 1: Western Blot for H3K27 Acetylation

• Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a dose-response of **CBP/p300-IN-5** or vehicle control for the desired time (e.g., 2-24 hours).



- Histone Extraction:
 - Wash cells with ice-cold PBS.
 - Lyse cells in a suitable lysis buffer containing protease and deacetylase inhibitors.
 - Acid extract histones using 0.2 M HCl overnight at 4°C.
 - Centrifuge to pellet debris and precipitate histones from the supernatant with trichloroacetic acid.
 - Wash the histone pellet with acetone and resuspend in water.
- Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of histone extracts on an SDS-PAGE gel.
 - Transfer proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against acetyl-H3K27 overnight at 4°C.
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
 - Normalize the signal to a total histone H3 antibody.

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